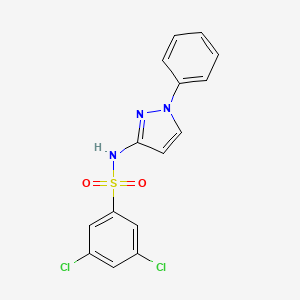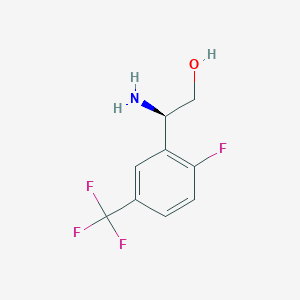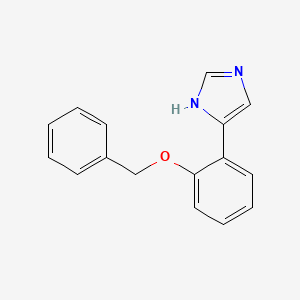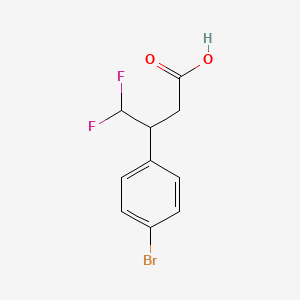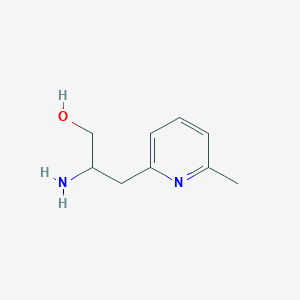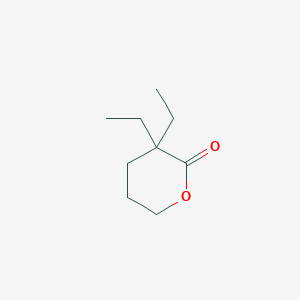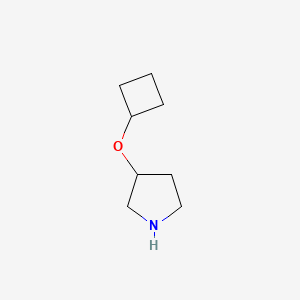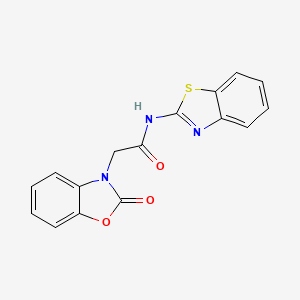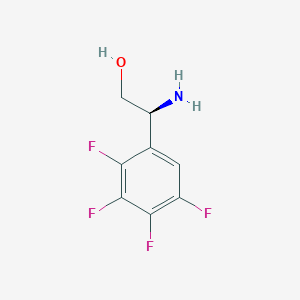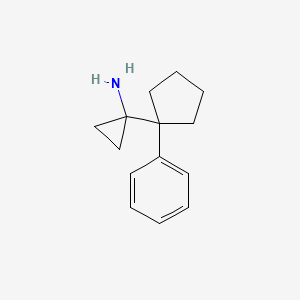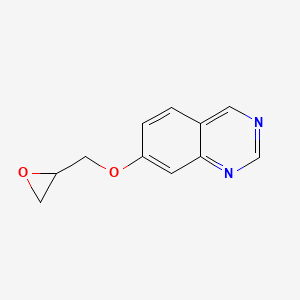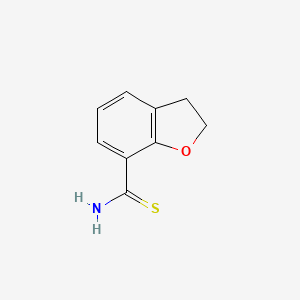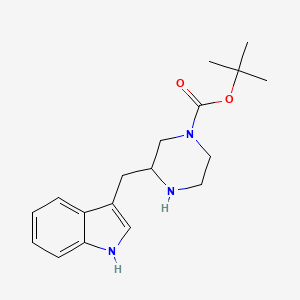
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate: is an organic compound that features both an indole and a piperazine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various drugs due to its ability to enhance the pharmacokinetic properties of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 1H-indole-3-carboxaldehyde with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole ring in tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield reduced forms of the indole ring.
Substitution: The indole ring can participate in electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various biological receptors. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate is explored for its potential as a pharmacophore in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable compound in drug discovery.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block in industrial chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole ring can interact with various receptors, while the piperazine ring can enhance the compound’s binding affinity and pharmacokinetic properties. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- tert-Butyl 4-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate
- tert-Butyl 3-[(1H-indol-3-yl)methyl]piperidine-1-carboxylate
- tert-Butyl 4-[(1H-indol-3-yl)methyl]piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate is unique due to the specific positioning of the indole and piperazine rings, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group also adds steric hindrance, which can affect the compound’s interactions with other molecules.
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl 3-(1H-indol-3-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-14(12-21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3 |
InChI Key |
LIILSXAZZQCLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)

